N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide
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Overview
Description
- Its chemical formula is C₁₈H₁₆N₂O₃ .
- The compound features an oxazolo[4,5-b]pyridine ring fused to a phenyl group, with a propoxybenzamide substituent.
- It exhibits interesting biological properties, making it a subject of scientific investigation.
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide: is a synthetic organic compound.
Preparation Methods
- The synthetic route involves several steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound (2).
Oxidation: Compound (2) is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides (3).
Nucleophilic Substitution: The ortho-position of pyridine N-oxides (3) reacts with trimethylsilyl cyanide (TMSCN) to generate compound (4).
Final Step: Compound (4) is treated with sodium (Na) and ammonium chloride (NH₄Cl) in ethanol (EtOH) to obtain the target compound (5) .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The final product is N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide.
Scientific Research Applications
Chemistry: Investigated as a potential building block for novel heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for potential therapeutic applications.
Industry: May find use in materials science or drug development.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its fused oxazolo[4,5-b]pyridine ring sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds with similar structural features include other oxazolo-pyridine derivatives .
Remember that this compound’s potential applications and mechanisms are still being explored, and ongoing research may reveal even more exciting aspects
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-12-27-18-9-4-6-15(14-18)21(26)24-17-8-3-7-16(13-17)22-25-20-19(28-22)10-5-11-23-20/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
InChI Key |
UUTUTWUEUPULPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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